molecular formula C7H5F6N3 B3006583 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine CAS No. 176762-26-8

2-Hydrazino-4,6-bis(trifluoromethyl)pyridine

Cat. No.: B3006583
CAS No.: 176762-26-8
M. Wt: 245.128
InChI Key: PKHIMVUFGUKWHZ-UHFFFAOYSA-N
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Description

2-Hydrazino-4,6-bis(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F6N3. It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a hydrazino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-4,6-bis(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-4,6-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydrazino-4,6-bis(trifluoromethyl)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, facilitating its interaction with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-4-(trifluoromethyl)pyridine
  • 2-Hydrazino-6-(trifluoromethyl)pyridine
  • 2-Hydrazino-4,6-dimethylpyridine

Uniqueness

2-Hydrazino-4,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with fewer or no trifluoromethyl groups .

Properties

IUPAC Name

[4,6-bis(trifluoromethyl)pyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F6N3/c8-6(9,10)3-1-4(7(11,12)13)15-5(2-3)16-14/h1-2H,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHIMVUFGUKWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F6N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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